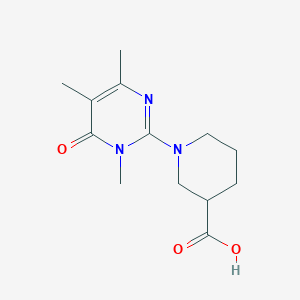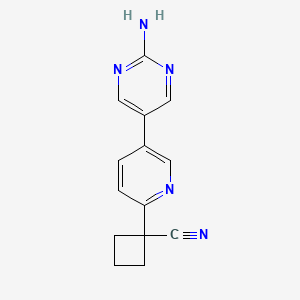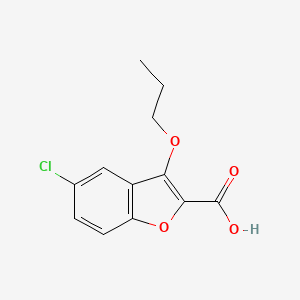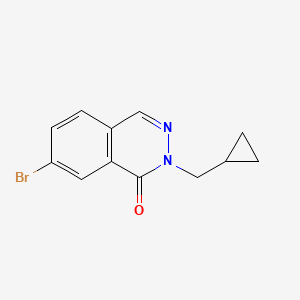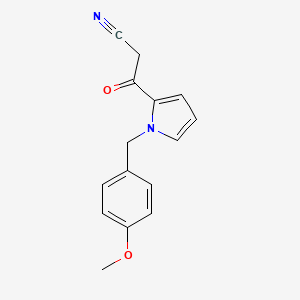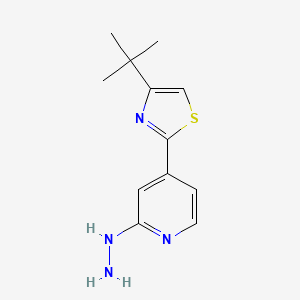![molecular formula C17H17FN4O B11794909 4-(Diethylamino)-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11794909.png)
4-(Diethylamino)-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Diethylamino)-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde typically involves multiple steps, starting from commercially available precursors
Formation of Pyrazolo[1,5-a]pyrazine Core: This step often involves the cyclization of appropriate hydrazine derivatives with suitable diketones or aldehydes under acidic or basic conditions.
Introduction of Diethylamino and Fluorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions, where diethylamine and fluorobenzene derivatives react with the pyrazolo[1,5-a]pyrazine core.
Addition of Carbaldehyde Group: The final step involves the formylation of the compound, typically using reagents like Vilsmeier-Haack reagent or other formylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-(Diethylamino)-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-(Diethylamino)-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carboxylic acid.
Reduction: Formation of 4-(Diethylamino)-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Diethylamino)-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used as a probe to investigate the mechanisms of various biochemical reactions and interactions.
Mecanismo De Acción
The mechanism of action of 4-(Diethylamino)-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may act as an inhibitor of certain kinases or phosphatases, thereby modulating phosphorylation events within the cell.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Diethylamino)-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde
- 4-(Diethylamino)-2-(3-bromophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde
- 4-(Diethylamino)-2-(3-methylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde
Uniqueness
4-(Diethylamino)-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties compared to its analogs. This fluorine substitution can influence the compound’s reactivity, binding affinity to targets, and overall biological activity.
Propiedades
Fórmula molecular |
C17H17FN4O |
|---|---|
Peso molecular |
312.34 g/mol |
Nombre IUPAC |
4-(diethylamino)-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde |
InChI |
InChI=1S/C17H17FN4O/c1-3-21(4-2)17-16-14(11-23)15(20-22(16)9-8-19-17)12-6-5-7-13(18)10-12/h5-11H,3-4H2,1-2H3 |
Clave InChI |
HSZWOKOGJDINSN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=NC=CN2C1=C(C(=N2)C3=CC(=CC=C3)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


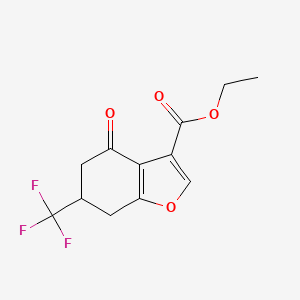
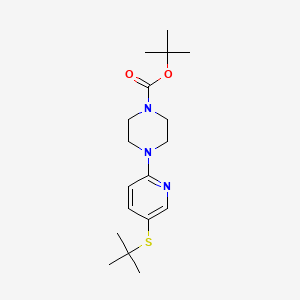

![1-Isopropyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B11794845.png)
